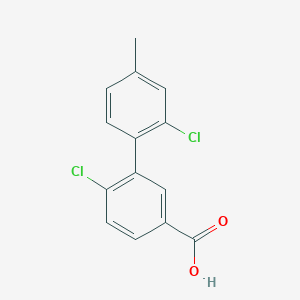
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid (CMPMA) is a compound belonging to the class of aromatic carboxylic acids. It has a wide range of applications in the field of chemistry and biochemistry, including its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, CMPMA has been studied for its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has a wide range of applications in the field of chemistry and biochemistry. It has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential as a therapeutic agent for various diseases. For example, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has also been studied for its potential to reduce the risk of cardiovascular disease and to improve the function of the immune system.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to act through several pathways. It is known to inhibit the activity of cyclooxygenase-2 (COX-2) and to reduce the production of pro-inflammatory cytokines. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been found to inhibit the activity of matrix metalloproteinase-2 (MMP-2) and to reduce oxidative stress. Finally, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been found to reduce inflammation, inhibit the growth of cancer cells, reduce the risk of cardiovascular disease, and improve the function of the immune system. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has been found to have antioxidant, anti-apoptotic, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. In addition, it is relatively stable and has a low toxicity profile. However, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% also has some limitations. It is relatively expensive, and its effects may vary depending on the concentration used. In addition, 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%. First, further research is needed to better understand the mechanism of action of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% and to identify potential therapeutic targets. In addition, further studies are needed to explore the potential of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% to treat a variety of diseases, including cancer, cardiovascular disease, and inflammatory disorders. Finally, research is needed to identify potential synergistic effects between 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% and other compounds, as well as to explore the potential of 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% as an adjuvant for existing therapies.
Synthesemethoden
2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95% is typically synthesized through the reaction of 3-chloro-2-methylbenzoic acid and methylmagnesium bromide. The reaction of these two compounds is catalyzed by anhydrous aluminum chloride and proceeds in a two-step process. First, 3-chloro-2-methylbenzoic acid is reacted with methylmagnesium bromide, forming a methyl ester. This is then reacted with acetic acid to yield 2-(3-Chloro-2-methylphenyl)-6-methylbenzoic acid, 95%. The overall yield of this reaction is typically around 95%.
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-5-3-7-12(14(9)15(17)18)11-6-4-8-13(16)10(11)2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQFICQEGIXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690257 |
Source


|
| Record name | 3'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-41-6 |
Source


|
| Record name | 3'-Chloro-2',3-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














